3-(Butylsulfanyl)-6-(4,5-dibromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
3-(Butylsulfanyl)-6-(4,5-dibromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-6-(4,5-dibromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the triazino ring through cyclization reactions.
- Introduction of the butylsulfanyl group via nucleophilic substitution.
- Incorporation of the dibromo-furyl moiety through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents.
- Control of reaction temperature and time.
- Employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfanyl)-6-(4,5-dibromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to sulfoxide or sulfone.
Reduction: The dibromo-furyl moiety can be reduced to a less brominated derivative.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group may yield sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)-6-(4,5-dibromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(Butylsulfanyl)-6-(4,5-dichloro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 3-(Butylsulfanyl)-6-(4,5-dimethyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
The uniqueness of 3-(Butylsulfanyl)-6-(4,5-dibromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-butylsulfanyl-6-(4,5-dibromofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2N4O2S/c1-2-3-8-27-18-22-17-14(23-24-18)10-6-4-5-7-12(10)21-16(26-17)13-9-11(19)15(20)25-13/h4-7,9,16,21H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEPJLFUVXEKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(O4)Br)Br)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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